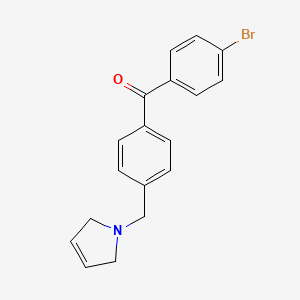

(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

描述

The compound (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a diaryl methanone derivative featuring a 4-bromophenyl group and a 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety.

属性

IUPAC Name |

(4-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSMKZQZZQMPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643026 | |

| Record name | (4-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-01-7 | |

| Record name | Methanone, (4-bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

生化分析

Biochemical Properties

(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, the compound’s bromophenyl group may facilitate binding with other proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to changes in gene expression and disrupt normal cellular functions. Furthermore, the compound’s interaction with AchE can affect neuronal cells by altering neurotransmitter levels and signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of AchE, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound’s bromophenyl group can interact with other biomolecules through hydrophobic interactions and hydrogen bonding, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential neurotoxic effects, including reduced AchE activity and increased oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels and reducing oxidative stress. At higher doses, the compound can induce toxic effects, including severe oxidative damage, disruption of cellular functions, and neurotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may exhibit different biochemical activities. The interaction with metabolic enzymes can also affect the compound’s stability and bioavailability. Additionally, the compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic and toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, the compound can bind to various proteins and accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

生物活性

The compound (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C18H18BrN

- Molecular Weight: 339.25 g/mol

- CAS Number: Not specified in the sources.

The compound features a bromophenyl group and a pyrrole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole and pyrrole derivatives have shown cytotoxic effects against various cancer cell lines. The bromine atom in the phenyl ring is believed to enhance these effects by increasing electron-withdrawing capabilities, which can influence the interaction with cellular targets.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-(Bromophenyl)-2,5-dihydro-1H-pyrrole | MCF-7 | 5.6 |

| 4-(Bromophenyl)-thiazole | A549 | 3.2 |

| (4-Bromophenyl)(4-(pyrrolidin-1-yl)methanone) | HeLa | 2.8 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar brominated compounds have demonstrated effectiveness against various pathogens. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial membranes or interfere with microbial metabolism.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromophenyl derivative | Staphylococcus aureus | 32 µg/mL |

| Pyrrole-based compound | Escherichia coli | 16 µg/mL |

The biological activity of this compound is likely attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The presence of the pyrrole ring may allow for interactions with enzymes critical for cancer cell proliferation.

- Disruption of Cell Membranes: The lipophilic nature of brominated compounds can lead to membrane disruption in microbes.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies: A study published in MDPI highlighted that thiazole and pyrrole derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity . This suggests that this compound could have similar effects.

- Antimicrobial Research: Another study focused on the antimicrobial properties of brominated phenyl derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR): Research into SAR has shown that modifications to the phenyl and pyrrole rings can significantly alter biological activity, indicating that optimization could enhance efficacy .

相似化合物的比较

Structural Variations and Physical Properties

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Physical Properties of Selected Methanone Derivatives

*Estimated based on bromine's atomic weight.

Key Observations :

Structure-Activity Relationships (SAR) :

- Halogen Effects : Bromine’s larger atomic radius may enhance lipophilicity and target binding compared to chlorine .

- Pyrrolidine vs. Pyrazole : The 2,5-dihydro-1H-pyrrol-1-yl group in the target compound could offer conformational flexibility, whereas rigid pyrazole rings may improve metabolic stability .

准备方法

Synthesis via Acylation Reaction

One common method for synthesizing this compound involves an acylation reaction using 4-bromobenzoyl chloride:

Formation of Pyrrol-1-ylmethyl Intermediate :

- The synthesis begins with the reaction of 2,5-dihydro-1H-pyrrole with a suitable alkylating agent to form the pyrrol-1-ylmethyl intermediate.

-

- The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the acylation process.

-

- The resulting product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Alternative Synthesis via Friedel-Crafts Reaction

Another approach utilizes a Friedel-Crafts acylation method:

Preparation of the Pyrrole Derivative :

- Similar to the previous method, start with 2,5-dihydro-1H-pyrrole and react it with an alkylating agent to form the pyrrol-1-ylmethyl derivative.

-

- The pyrrole derivative is then subjected to Friedel-Crafts acylation using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Isolation and Characterization :

- After completion of the reaction, the product is isolated and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Characterization Techniques

Characterization of this compound is crucial for confirming its identity and purity:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines molecular structure and confirms functional groups |

| Mass Spectrometry | Confirms molecular weight and structural integrity |

| Infrared Spectroscopy | Identifies functional groups present in the compound |

Summary of Synthetic Routes

The following table summarizes the synthetic methods discussed:

| Method | Steps Involved | Key Reagents |

|---|---|---|

| Acylation Reaction | Formation of pyrrol-1-ylmethyl intermediate → Acylation with 4-bromobenzoyl chloride | 4-bromobenzoyl chloride, base |

| Friedel-Crafts Reaction | Formation of pyrrol-1-ylmethyl intermediate → Friedel-Crafts acylation | 4-bromobenzoyl chloride, AlCl3 |

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and purifying (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

- Methodological Answer : A common approach involves dissolving intermediates in ethanol (50 mL/g) and allowing slow evaporation over weeks to yield crystals. Solvent choice and evaporation rate significantly impact purity and yield. Ethanol is preferred due to its moderate polarity, which balances solubility and crystallization efficiency. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended to remove unreacted starting materials .

Q. How can researchers verify the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and coupling patterns, particularly for the bromophenyl and dihydropyrrole moieties. FT-IR can validate carbonyl (C=O) stretches (~1680 cm⁻¹) and C-Br bonds (~600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular ion consistency with the theoretical mass. Cross-referencing with X-ray crystallography data from analogous methanone derivatives (e.g., bond angles, torsion angles) provides additional structural validation .

Q. What analytical techniques are suitable for assessing purity?

- Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm is effective for quantifying impurities. Thermogravimetric Analysis (TGA) can detect residual solvents or decomposition products. For trace impurities, LC-MS with electrospray ionization (ESI) identifies low-abundance byproducts, such as brominated side products or incomplete substitution intermediates .

Advanced Research Questions

Q. How can researchers address organic degradation during prolonged experimental timelines, as observed in similar methanone derivatives?

- Methodological Answer : Degradation of sensitive groups (e.g., dihydropyrrole) can be minimized by storing samples under inert atmospheres (N2/Ar) at –20°C. For time-sensitive experiments (e.g., spectroscopic studies), continuous cooling systems (4°C) stabilize the compound matrix. Monitoring degradation via accelerated stability testing (40°C/75% RH for 4 weeks) identifies vulnerable functional groups, guiding formulation adjustments .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar methanone compounds?

- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., bond length variations >0.05 Å) may arise from conformational flexibility or crystal packing effects. Use DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental data. Variable-temperature NMR (VT-NMR) can probe dynamic processes, such as ring puckering in the dihydropyrrole group, which may explain spectral inconsistencies .

Q. How can the electronic effects of the bromophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine substituent activates the phenyl ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Mizoroki-Heck or Suzuki-Miyaura couplings require palladium catalysts (e.g., Pd(PPh3)4) to facilitate C–C bond formation at the para position. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate palladium complexes and optimize catalyst loading .

Q. What advanced techniques elucidate non-covalent interactions in the crystal lattice of this compound?

- Methodological Answer : Hirshfeld Surface Analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) using crystallographic data. For example, the dihydropyrrole group may engage in C–H···Br interactions (~3.2 Å). Powder X-ray Diffraction (PXRD) paired with Rietveld refinement validates bulk crystallinity and identifies polymorphic forms, which are critical for reproducibility in biological assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。